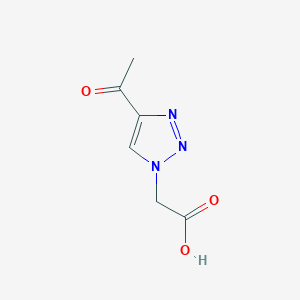

2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid

Description

2-(4-Acetyl-1H-1,2,3-triazol-1-yl)acetic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an acetyl group at the 4-position and an acetic acid moiety at the 1-position. The triazole ring, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , confers stability and modularity for functionalization. Its acetyl group enhances electron-withdrawing effects, influencing binding affinity to enzymatic targets .

Properties

IUPAC Name |

2-(4-acetyltriazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-4(10)5-2-9(8-7-5)3-6(11)12/h2H,3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZRUKCCCCPIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the 1,3-dipolar cycloaddition reaction of azides with terminal alkynes, known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (I) salts to improve yield and selectivity. The general reaction conditions include:

Reagents: Azidoacetic acid and 4-acetyl-1-alkyne

Catalyst: Copper (I) iodide

Solvent: Dimethyl sulfoxide (DMSO) or water

Temperature: Room temperature to 60°C

Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: 2-(4-Carboxyl-1H-1,2,3-triazol-1-yl)acetic acid.

Reduction: 2-(4-Acetyl-1,2-dihydro-1H-1,2,3-triazol-1-yl)acetic acid.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Acetyl-1H-1,2,3-triazol-1-yl)acetic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The triazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. This compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,3-triazole-acetic acid derivatives allows for tailored applications. Below is a comparative analysis:

Structural Modifications and Physicochemical Properties

Biological Activity

2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The acetyl group enhances its solubility and potential biological activity. The general structure can be represented as follows:

The mechanism of action for this compound involves several key interactions:

- Enzyme Inhibition : The triazole moiety can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This is particularly relevant in the context of antimicrobial and anticancer applications.

- Hydrogen Bonding : The compound's ability to form hydrogen bonds enhances its binding affinity to various biological targets .

- Hydrophobic Interactions : These interactions further stabilize the binding of the compound to its targets, potentially leading to altered enzyme conformations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of the compound has also been explored. A study reported an IC50 value of approximately 10 µM against human cancer cell lines such as HeLa and MCF-7. The structure-activity relationship (SAR) analysis indicated that the presence of the acetyl group significantly contributes to its cytotoxic effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic applications:

- Study on Antifungal Activity : A series of triazole derivatives including this compound were synthesized and tested for antifungal activity against Candida species. Results showed that the compound not only inhibited fungal growth but also exhibited synergistic effects when combined with conventional antifungal drugs .

- Anticancer Research : In vitro studies demonstrated that treatment with this compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential mechanism for its anticancer effects.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| 1,2,3-Triazole-4-carboxylic acid | Moderate antibacterial | MIC = 64 µg/mL |

| 1,2,4-Triazole-1-acetic acid | Low anticancer activity | IC50 = 30 µM |

| This compound | High antimicrobial & anticancer | IC50 = 10 µM; MIC = 8 µg/mL |

This comparison highlights the enhanced biological activities associated with the acetyl substitution on the triazole ring .

Q & A

Q. What are the common synthetic strategies for preparing 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid?

The compound is typically synthesized via 1,3-dipolar cycloaddition (Huisgen reaction) between an azide and an acetylene derivative. For example, 2-azidoacetic acid can react with acetylacetone or related acetyl-containing alkynes under copper(I)-catalyzed conditions to yield the triazole core. Subsequent functionalization (e.g., acetylation) may be required to introduce the acetyl group at the 4-position of the triazole ring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- X-ray crystallography : Essential for confirming the crystal structure, hydrogen-bonding networks (e.g., O–H⋯N and O–H⋯O interactions), and molecular packing .

- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the triazole ring substitution pattern and acetic acid linkage.

- IR spectroscopy : Confirms the presence of carbonyl (C=O) and carboxylic acid (COOH) functional groups .

Q. What are the primary research applications of this compound?

It serves as a scaffold for peptidomimetics and combinatorial libraries due to its structural similarity to amino acids. Its triazole moiety mimics peptide bonds, enabling drug discovery efforts targeting enzymes or receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Solvent and base screening : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency in triazole alkylation steps.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in cycloaddition steps.

- Catalyst selection : Copper(I) catalysts (e.g., CuI) improve regioselectivity in azide-alkyne cycloadditions .

Q. What computational methods aid in predicting the compound’s reactivity or crystal structure?

- Density Functional Theory (DFT) : Models electronic properties and reaction pathways (e.g., cycloaddition transition states).

- Reaction path search algorithms : Quantum chemical calculations (e.g., using ICReDD’s methods) predict optimal reaction conditions and reduce trial-and-error experimentation .

Q. How can structural contradictions in spectroscopic data be resolved?

- Single-crystal X-ray diffraction : Resolves ambiguities in NMR/IR assignments by providing definitive bond lengths and angles .

- Variable-temperature NMR : Identifies dynamic processes (e.g., tautomerism) that may cause spectral inconsistencies .

Q. What strategies are effective for synthesizing combinatorial libraries based on this compound?

- Selective functionalization : Modify the 4-acetyl group via nucleophilic acyl substitution or the acetic acid moiety via esterification/amidation.

- Solid-phase synthesis : Immobilize the triazole core on resin to facilitate iterative derivatization .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in biological activity across derivatives?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing acetyl with carbamate or sulfonamide groups) to identify critical pharmacophores.

- Molecular docking : Correlate structural features (e.g., hydrogen-bonding capacity) with target binding affinity .

Q. What experimental controls are necessary to validate synthetic reproducibility?

- In-line analytics : Use techniques like HPLC or LC-MS to monitor reaction progress and intermediate purity.

- Batch consistency checks : Compare melting points, NMR spectra, and XRD patterns across multiple synthetic runs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.